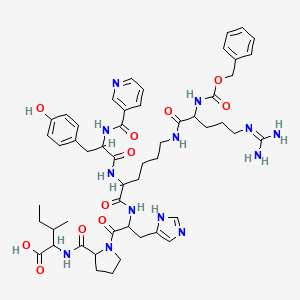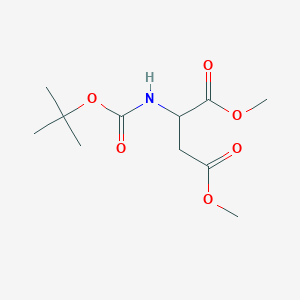![molecular formula C22H12Cl2O6 B13397730 Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 116038-58-5](/img/structure/B13397730.png)
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-(chlorocarbonyl)phenyl derivatives. The process often employs thionyl chloride (SOCl2) as a reagent to facilitate the formation of the chlorocarbonyl groups . The reaction is carried out in an organic solvent such as benzene, under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The compound is then purified through crystallization or distillation processes to achieve the required purity levels for its applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with nucleophiles such as amines or phenols to form corresponding amides or esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that retain the core benzene-1,4-dicarboxylate structure .
Applications De Recherche Scientifique
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced polymers and materials with specific properties.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral properties.
Industry: It is widely used in the production of high-performance plastics, epoxy resins, and polycarbonates.
Mécanisme D'action
The mechanism of action of Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate involves its ability to react with nucleophiles, forming stable amide or ester linkages. This reactivity is primarily due to the presence of the chlorocarbonyl groups, which are highly electrophilic and readily undergo substitution reactions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components, leading to antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis[2-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[4-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate
- Bis[3-(chlorocarbonyl)phenyl] benzene-1,3-dicarboxylate
Uniqueness
Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This unique structure makes it particularly suitable for applications in high-performance materials and advanced research .
Propriétés
Numéro CAS |
116038-58-5 |
|---|---|
Formule moléculaire |
C22H12Cl2O6 |
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
bis(3-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)15-3-1-5-17(11-15)29-21(27)13-7-9-14(10-8-13)22(28)30-18-6-2-4-16(12-18)20(24)26/h1-12H |
Clé InChI |
UANHBWVCKUUOKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)
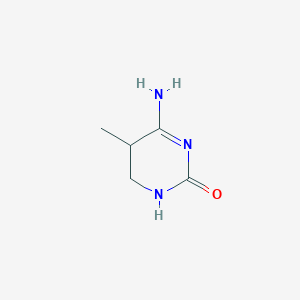
![5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13397666.png)
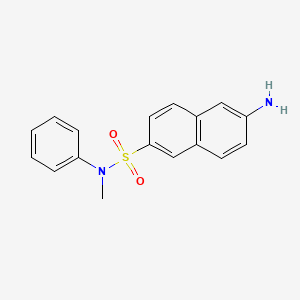
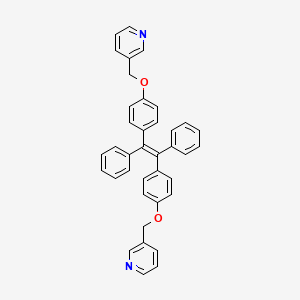
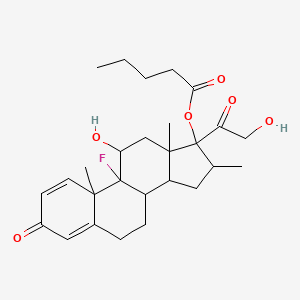
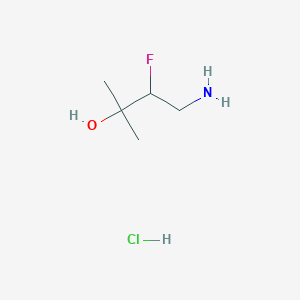
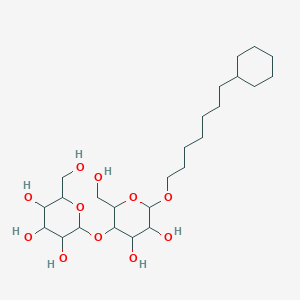
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
